棉蓝

描述

Methyl Blue, also known as aniline blue, is a synthetic dye primarily used in histology and mycology for staining purposes. It is a component of the lactophenol cotton blue solution, which is widely used for the microscopic examination and identification of fungi. The dye binds to the chitin in fungal cell walls, providing a clear blue color that enhances the visibility of fungal structures .

科学研究应用

Medical Applications

Methylene blue has several established medical applications, primarily due to its ability to act as a reducing agent and its properties as a mitochondrial-targeting antioxidant.

Treatment of Methemoglobinemia

Methylene blue is FDA-approved for treating methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport in the blood. It works by reducing methemoglobin back to functional hemoglobin, thus restoring oxygen-carrying capacity .

Antimicrobial Properties

Historically, methylene blue was used as an antiseptic and has shown effectiveness against various microorganisms. Its ability to stain bacteria led to its initial use in microbiology for identifying pathogens .

Neuroprotective Effects

Recent studies have highlighted methylene blue's neuroprotective properties. It has been shown to minimize ischemic brain injury in models of stroke by enhancing mitochondrial function and reducing oxidative stress . Additionally, it has potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to improve cognitive function and reduce inflammation .

Photodynamic Therapy

Methylene blue is increasingly utilized in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to tumor cell death.

Efficacy Against Cancer

A systematic review indicated that PDT with methylene blue significantly reduced tumor sizes in various cancers, including colorectal cancer and melanoma. The dosage used in studies ranged from 0.04 to 24.12 mg/kg .

| Cancer Type | Tumor Size Reduction | Study Reference |

|---|---|---|

| Colorectal Tumor | Significant | |

| Melanoma | Significant | |

| Carcinoma | Significant |

Environmental Applications

Methylene blue is also employed in environmental science for dye degradation processes and wastewater treatment.

Dye Removal from Wastewater

Research has demonstrated the effectiveness of methylene blue in removing dyes from textile wastewater through adsorption processes using activated carbon . The adsorption capacity varies based on pH and concentration conditions.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH |

|---|---|---|

| Activated Carbon | 6.29 | 4 |

| Coal Bottom Ash | 3.72 | 9 |

Case Studies

Several case studies illustrate the diverse applications of methylene blue:

Neuroprotection in Stroke Models

In a study involving rats subjected to ischemic stroke, methylene blue treatment resulted in a 30% reduction in infarct volume compared to controls, demonstrating its potential as a neuroprotective agent .

Anti-Aging Research

Recent investigations into the anti-aging effects of methylene blue revealed that it can extend cellular lifespan and improve proliferation rates in human skin fibroblasts, indicating potential applications in dermatology .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of cotton blue involves the synthesis of aniline blue, which is derived from aniline through a series of chemical reactions. The process typically includes sulfonation and oxidation steps. The synthetic route can be summarized as follows:

Sulfonation: Aniline is treated with sulfuric acid to produce sulfanilic acid.

Oxidation: Sulfanilic acid is then oxidized to form aniline blue.

Industrial Production Methods: In industrial settings, the production of cotton blue involves large-scale chemical reactors where the sulfonation and oxidation reactions are carefully controlled to ensure high yield and purity. The final product is then purified and dried to obtain the dye in its solid form .

化学反应分析

Types of Reactions: Methyl Blue undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different derivatives.

Reduction: Reduction reactions can alter the dye’s color properties.

Substitution: Substitution reactions can introduce different functional groups into the dye molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of aniline blue with altered color properties and solubility characteristics .

作用机制

The mechanism of action of cotton blue involves its binding to chitin, a key component of fungal cell walls. The dye’s aniline groups interact with the chitin, resulting in a strong blue coloration that highlights fungal structures under a microscope. This binding is facilitated by the dye’s affinity for the polysaccharide chains in chitin .

相似化合物的比较

Methylene Blue: Another synthetic dye used for staining and as a redox indicator.

Crystal Violet: Used in Gram staining for bacterial classification.

Safranin: Commonly used in histology for counterstaining.

Uniqueness of Cotton Blue: Methyl Blue is unique in its specific binding to chitin, making it particularly useful for identifying fungal structures. Unlike methylene blue and crystal violet, which have broader applications, cotton blue’s specificity for chitin provides a distinct advantage in mycological studies .

生物活性

Methylene Blue (MB), a synthetic dye and medication, has garnered significant attention for its diverse biological activities, particularly in the fields of neuroprotection, antimicrobial properties, and cancer therapy. This article explores the biological activity of Methylene Blue, summarizing key research findings, mechanisms of action, and clinical applications.

Overview of Methylene Blue

Methylene Blue is a phenothiazine derivative that exhibits unique properties due to its ability to exist in both oxidized and reduced forms. In its oxidized state, it appears blue, while in its reduced form (leucoMethylene Blue), it is colorless. This compound is highly permeable through biological membranes and can readily cross the blood-brain barrier, making it particularly valuable in neurological studies .

- Antioxidant Properties : MB acts as a mitochondrial antioxidant by bypassing Complex I/III in the electron transport chain, thus reducing oxidative stress. It enhances cytochrome c oxidase activity and facilitates ATP production while decreasing reactive oxygen species (ROS) generation .

- Neuroprotection : Research indicates that MB can improve cognitive functions by reducing amyloid-beta (Aβ) levels and preventing tau protein aggregation, which are critical factors in Alzheimer's disease pathology . A study demonstrated an 85% reduction in cognitive decline among Alzheimer's patients treated with MB .

- Methemoglobinemia Treatment : MB is clinically employed to treat methemoglobinemia by reducing ferric iron (Fe³⁺) in hemoglobin to ferrous iron (Fe²⁺), thereby enhancing oxygen delivery to tissues .

- Antimicrobial Activity : MB exhibits broad-spectrum antimicrobial properties, effectively treating urinary tract infections by killing bacteria and preventing their growth .

- Photodynamic Therapy : Recent studies have shown that MB can be used in photodynamic therapy to treat various cancers, including colorectal tumors and melanoma. The effectiveness of this therapy has been confirmed through systematic reviews showing significant tumor size reduction .

Clinical Applications

Case Studies

- Alzheimer's Disease : A clinical trial involving Alzheimer's patients showed significant improvements with MB treatment over 16 weeks, highlighting its potential as a therapeutic agent against neurodegeneration .

- Cancer Treatment : In a systematic review of ten studies on photodynamic therapy using MB, researchers observed a consistent decrease in tumor sizes across various cancer types, indicating its potential as an adjunctive cancer treatment modality .

- Methemoglobinemia Management : A case series reported rapid resolution of symptoms in patients with severe methemoglobinemia following intravenous administration of MB, underscoring its life-saving capabilities in acute settings .

属性

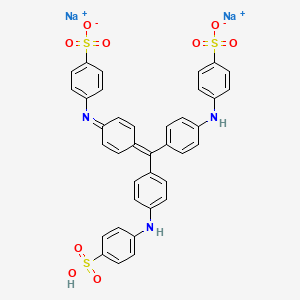

IUPAC Name |

disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPLVIGCWWTHFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H27N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214360 | |

| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-blue powder; [Hawley] | |

| Record name | Methyl blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28983-56-4, 6415-98-1 | |

| Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cotton blue binds to chitin, a polysaccharide present in the cell walls of fungi. This binding results in a deep blue staining of fungal structures, allowing for clear visualization under a microscope [, , ].

ANone: The molecular formula of cotton blue is C36H27N3Na2O9S2, and its molecular weight is 737.7 g/mol.

A: While the provided papers do not offer specific spectroscopic data for cotton blue, its absorbance properties have been studied. Research suggests that methanolic extracts of Hibiscus sabdariffa, proposed as an alternative stain, show higher absorbance values than LPCB at various wavelengths (400-640 nm) [, ].

A: Cotton blue, particularly LPCB, is compatible with various microscopic preparations. It is used with Scotch tape preparations [, ], slide mounts [], and touch-tape slides [] for fungal visualization.

A: While primarily used for fungal visualization, cotton blue has also been explored for staining polysaccharides in bacterial samples. Research shows that LPCB staining on Gram-stained slides can reveal capsular polysaccharides and bacterial slime, which are not visible with Gram staining alone [].

A: The phenol component in LPCB is carcinogenic, raising concerns about its safety in laboratory settings []. This has spurred research into safer alternatives, such as the aforementioned Hibiscus sabdariffa extracts [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。